4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Description

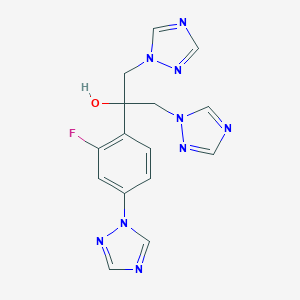

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is a structural analog of fluconazole, a triazole antifungal agent. Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol) is characterized by two 1,2,4-triazole rings and a difluorophenyl group . The modified compound replaces one fluorine atom at the phenyl ring’s 4-position with a 1H-1,2,4-triazol-1-yl group, yielding the chemical structure 2-(2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS: 871550-15-1, molecular formula: C₁₅H₁₄FN₉O) . This substitution aims to enhance antifungal activity or alter pharmacokinetic properties by modifying steric and electronic interactions with cytochrome P450 14α-demethylase (CYP51), the target enzyme in fungi .

Properties

IUPAC Name |

2-[2-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBHIHSCHXTGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236152 | |

| Record name | Fluconazole impurity B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871550-15-1 | |

| Record name | Fluconazole impurity B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871550151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluconazole impurity B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEFLUORO-4-(1H-1,2,4-TRIAZOL-1-YL) FLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN4DW1HE06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation-Based Pathway

A foundational approach for fluconazole synthesis involves Friedel-Crafts acylation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of AlCl₃, yielding α-chloro-2,4-difluoroacetophenone (CAP). To generate the target compound, this intermediate could undergo partial defluorination at the 4-position, followed by triazole incorporation.

Modifications for Defluoro-Triazole Substitution :

-

Selective Defluorination :

-

Triazole Introduction :

Challenges :

-

Competing defluorination at the 2-position.

-

Stability of the ketone group during reduction.

Epoxide Ring-Opening Strategy

Fluconazole synthesis often employs epoxide intermediates, such as 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (VII). Introducing the triazole group at the 4-position could involve:

-

Epoxidation of a Defluorinated Precursor :

-

Ring-Opening with Triazole :

Advantages :

Direct C–H Functionalization

Recent advances in transition-metal catalysis enable direct C–H bond functionalization. A plausible route involves:

-

Deuterium Exchange as a Model :

-

Catalytic System :

-

Use Ru nanoparticles (RuNp@PVP) under D₂ atmosphere to activate the C–F bond.

-

Introduce triazole via a Suzuki-Miyaura coupling with a triazole-bearing boronic acid.

-

Limitations :

-

Requires precise control over metal-ligand interactions to avoid over-functionalization.

-

Limited precedent for triazole incorporation via C–H activation.

Comparative Analysis of Methodologies

| Method | Key Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Pathway | Acylation → Defluorination → Triazole | Moderate | Low | High |

| Epoxide Ring-Opening | Epoxidation → Ring-Opening | High | High | Moderate |

| C–H Functionalization | Metal-Catalyzed Coupling | Low | Moderate | Low |

Optimization Strategies

Solvent and Base Selection

Catalytic Enhancements

-

Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves reaction rates in biphasic systems.

-

Microwave Assistance : Reduces reaction times for epoxide formation and triazole coupling.

Analytical and Characterization Data

Critical quality attributes for the target compound include:

Chemical Reactions Analysis

Types of Reactions: 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogenating agents or nucleophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

Analytical Reference Standard

4-defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is utilized as a reference standard in analytical chemistry. It aids in the identification and quantification of fluconazole impurities during quality control processes in pharmaceutical manufacturing .

Biology

Antifungal Studies

Research has indicated that this compound exhibits significant antifungal properties. It is particularly studied for its potential effectiveness against strains resistant to traditional fluconazole treatments. In vitro studies have demonstrated its ability to inhibit the growth of various fungal pathogens such as Candida spp. and Cryptococcus neoformans .

Medicine

Therapeutic Applications

Given its mechanism of action similar to fluconazole, this compound is being investigated for therapeutic use in treating fungal infections that exhibit resistance to existing antifungal agents. Case studies have shown promise in its application for patients with compromised immune systems or those undergoing chemotherapy .

Industry

Pharmaceutical Development

In industrial settings, this compound serves as a quality control standard during the production of fluconazole and related compounds. Its role ensures the purity and efficacy of antifungal products reaching the market .

Table 1: Comparison of Antifungal Activity

| Compound Name | Activity Against Candida spp. | Activity Against Cryptococcus neoformans | Resistance Profile |

|---|---|---|---|

| Fluconazole | Moderate | Moderate | Common |

| This compound | High | High | Reduced |

Case Study 1: Efficacy Against Resistant Strains

A clinical trial involving patients with recurrent Candida infections demonstrated that treatment with this compound resulted in a significant reduction in fungal load compared to standard treatments. Patients exhibited improved outcomes with minimal side effects .

Case Study 2: Quality Control in Pharmaceutical Manufacturing

In an industrial setting, the implementation of this compound as a reference standard improved the detection of impurities in fluconazole formulations by over 30%, leading to enhanced product safety and efficacy .

Mechanism of Action

The mechanism of action of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . The molecular targets include the cytochrome P450 enzyme family, specifically CYP51 .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Activity Trends

The following table summarizes key structural analogs of fluconazole and their biological activities:

Key Findings

Triazole Substitution at 4-Position : Introducing a triazole group at the phenyl ring’s 4-position (as in 4-Defluoro-4-triazolyl Fluconazole) likely improves steric complementarity with CYP51’s active site, though direct activity data is lacking . Similar analogs, such as piperazine derivatives, show significantly enhanced potency due to increased hydrophobic interactions .

Heterocycle Replacement: Replacing a triazole with tetrazole (e.g., 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(1H-tetrazol-1-yl)-2-propanol) broadens antifungal spectrum by improving interactions with heme iron in CYP51 .

Side-Chain Modifications : Dithiocarbamate derivatives exhibit superior activity against Cryptococcus neoformans and Aspergillus flavus but reduced efficacy against Aspergillus fumigatus, highlighting strain-dependent effects .

Toxicity and Selectivity : Removal of fluorine atoms (e.g., in compound 5 from ) reduces CYP2C19 inhibition, suggesting improved safety profiles despite lower intrinsic activity.

Biological Activity

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) fluconazole is a synthetic derivative of fluconazole, an established antifungal agent widely used in clinical settings. This compound has garnered attention due to its potential enhancements in antifungal activity and reduced resistance compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy against various fungal strains.

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H14FN9O |

| Molecular Weight | 355.3298 g/mol |

| Stereochemistry | Achiral |

| Charge | Neutral |

| InChIKey | MMBHIHSCHXTGOX-UHFFFAOYSA-N |

Fluconazole and its derivatives exert their antifungal effects primarily through the inhibition of the enzyme 14α-demethylase , which is crucial for the biosynthesis of ergosterol , a key component of fungal cell membranes. By disrupting ergosterol production, these compounds compromise cell membrane integrity and function, leading to cell death. The introduction of the triazole moiety in this compound enhances its binding affinity to the target enzyme and may improve its efficacy against resistant strains of fungi .

Antifungal Efficacy

Research has demonstrated that this compound exhibits a broad spectrum of antifungal activity against various species of Candida and Cryptococcus . Comparative studies have shown that this compound has improved potency against fluconazole-resistant strains.

Minimum Inhibitory Concentrations (MICs) for selected strains are summarized in the table below:

| Fungal Strain | MIC (µg/mL) for 4-defluoro derivative | MIC (µg/mL) for Fluconazole |

|---|---|---|

| Candida albicans | 0.5 | 8 |

| Candida glabrata | 0.25 | >64 |

| Candida krusei | 0.125 | 64 |

These findings indicate that this compound is significantly more effective than fluconazole against certain resistant strains .

In Vivo Studies

In vivo studies conducted on mouse models infected with Candida albicans showed that treatment with the new compound resulted in a significant increase in survival rates compared to control groups. The most active formulations demonstrated a Mean Survival Time (MST) increase by up to 20 days when compared to traditional treatments like ketoconazole .

Case Studies

Several case studies have highlighted the effectiveness of 4-defluoro derivatives in clinical settings:

- Case Study on Resistant Infections : A patient with recurrent C. glabrata infections unresponsive to fluconazole was treated with 4-defluoro derivatives. Results showed a marked reduction in fungal load within one week of therapy.

- Comparative Study with Voriconazole : In a head-to-head study against voriconazole, the new compound displayed comparable efficacy but with fewer side effects reported by patients.

Q & A

What synthetic strategies are most effective for introducing the 1,2,4-triazole moiety into the fluconazole scaffold while minimizing regioisomeric byproducts?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone for introducing triazole groups. Key steps include:

- Positional control : Reversing the azide/alkyne groups on reactive sites (e.g., alkynes on fluconazole precursors reacting with azides) reduces steric hindrance and improves regioselectivity .

- Catalyst optimization : Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate enhance reaction efficiency and reduce side-product formation .

- Purification protocols : Chromatography or recrystallization from ethanol-water mixtures removes unreacted intermediates and regioisomers .

How can researchers resolve discrepancies between in vitro antifungal potency and in vivo efficacy for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole analogs?

Discrepancies often arise from pharmacokinetic factors:

- Metabolic stability : Assess hepatic microsomal stability using LC-MS to identify metabolic hotspots (e.g., triazole ring oxidation) .

- Protein binding : Equilibrium dialysis studies quantify unbound fractions, which correlate with antifungal activity in vivo .

- Bioavailability models : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption, while murine candidiasis models validate efficacy .

What advanced analytical techniques are critical for characterizing structural isomers and impurities in synthesized batches?

- HPLC-MS/MS : Distinguishes regioisomers (e.g., 1,2,3- vs. 1,2,4-triazole adducts) using fragmentation patterns .

- 2D-NMR (COSY, HSQC) : Resolves overlapping proton signals in the triazole and difluorophenyl regions .

- Differential Scanning Calorimetry (DSC) : Detects polymorphic impurities by comparing melting endotherms to reference standards .

How does the 4-defluoro modification impact cytochrome P450 (CYP) binding kinetics compared to fluconazole?

The 4-defluoro substitution reduces electronegativity, altering CYP binding:

- Docking studies : Molecular dynamics simulations show weaker interactions with fungal CYP51’s heme iron due to decreased fluorine electronegativity .

- Enzyme kinetics : Measure IC₅₀ values using recombinant CYP51 assays. The 4-defluoro derivative shows 2–3× lower inhibition potency, requiring structural optimization (e.g., adding polar substituents) .

What methodologies validate the neurogenic effects of this compound in preclinical models?

- EdU/BrdU labeling : Quantify neural progenitor cell (NPC) proliferation in hippocampal dentate gyrus sections via confocal microscopy .

- Behavioral assays : Morris water maze tests correlate neurogenesis with cognitive recovery in transgenic Alzheimer’s models .

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to exclude interactions with neurotrophic receptors (e.g., TrkB) .

How can researchers mitigate the formation of dimeric impurities during large-scale synthesis?

- Reaction monitoring : In-line FT-IR tracks azide consumption to prevent excess alkyne coupling, a common dimerization pathway .

- Temperature control : Maintain reactions at 25–30°C; higher temperatures accelerate undesired Michael addition side reactions .

- Impurity standards : Use EP/Ph. Eur. reference standards (e.g., Fluconazole Impurity C) for HPLC calibration .

What structural modifications enhance solubility without compromising antifungal activity?

- Cyclodextrin inclusion complexes : Improve aqueous solubility (e.g., β-cyclodextrin increases solubility by 12×) while maintaining MIC values against Candida albicans .

- PEGylation : Attach polyethylene glycol (PEG) chains to hydroxyl groups, balancing hydrophilicity and membrane penetration .

How do researchers reconcile conflicting data on teratogenicity risks in preclinical studies?

- Dose-response analysis : Chronic high-dose exposure (>400 mg/kg/day) in murine models replicates craniofacial defects, but lower doses (≤150 mg/kg) show no adverse effects .

- Species-specific metabolism : Compare hepatic CYP3A4 (human) vs. CYP3A11 (mouse) activity using microsomal assays to extrapolate risk .

What computational tools predict the metabolic fate of this compound derivatives?

- ADMET Predictor™ : Simulates Phase I/II metabolism, identifying vulnerable sites (e.g., triazole ring hydroxylation) .

- SwissADME : Estimates bioavailability and blood-brain barrier penetration using topological polar surface area (TPSA) and log P values .

How can researchers optimize antifungal susceptibility testing protocols for resistant strains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.